5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one
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Overview
Description
5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a nitro group, a trimethoxyphenyl group, and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one typically involves a multi-step process. One common method is the Mannich condensation reaction, which involves the reaction of an aldehyde, an amine, and a ketone. For this compound, the starting materials include 3,4,5-trimethoxybenzaldehyde, nitroethane, and piperidin-2-one. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Amino-6-(3,4,5-trimethoxyphenyl)piperidin-2-one.
Reduction: 5-Nitroso-6-(3,4,5-trimethoxyphenyl)piperidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylpiperidin-4-one: Similar structure but lacks the nitro group.
5-Nitro-2,3-dimethoxyphenylpiperidin-2-one: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one is unique due to the presence of both the nitro group and the trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)14(10)22-3)13-9(16(18)19)4-5-12(17)15-13/h6-7,9,13H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEBZOJHRLNECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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